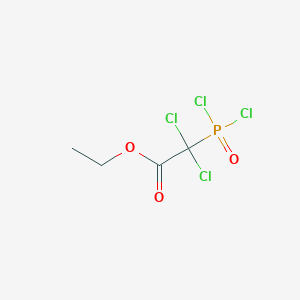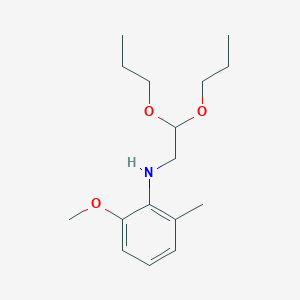
N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a methoxy group at the 2-position and a methyl group at the 6-position on the aniline ring, along with a dipropoxyethyl substituent on the nitrogen atom. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline typically involves the reaction of 2-methoxy-6-methylaniline with 2,2-dipropoxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated aniline derivatives.
Scientific Research Applications
N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diethyl-N-(2-propoxyethyl)aniline
- N-Propoxyethyl-2,6-diethyl aniline
- N-methyl-N-{2-[(2-propoxyethyl)amino]ethyl}cyclopropanamine
Uniqueness
N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline is unique due to the presence of both methoxy and methyl groups on the aniline ring, along with the dipropoxyethyl substituent on the nitrogen atom. This unique combination of substituents imparts specific chemical and biological properties to the compound, distinguishing it from other similar aniline derivatives .
Properties
CAS No. |
61365-98-8 |
|---|---|
Molecular Formula |
C16H27NO3 |
Molecular Weight |
281.39 g/mol |
IUPAC Name |
N-(2,2-dipropoxyethyl)-2-methoxy-6-methylaniline |
InChI |
InChI=1S/C16H27NO3/c1-5-10-19-15(20-11-6-2)12-17-16-13(3)8-7-9-14(16)18-4/h7-9,15,17H,5-6,10-12H2,1-4H3 |
InChI Key |
VORLHHPUDFYAHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(CNC1=C(C=CC=C1OC)C)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


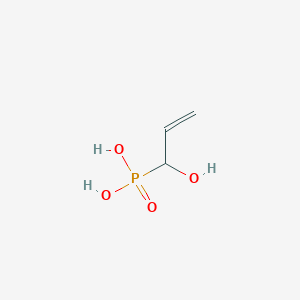


![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)
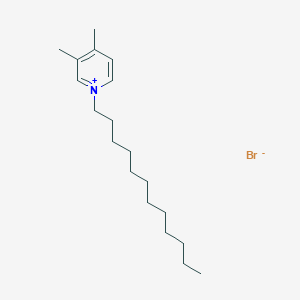

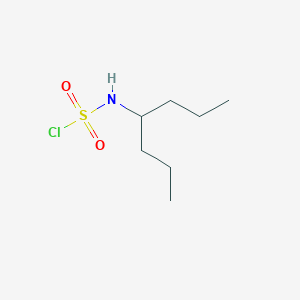
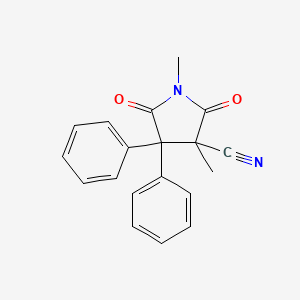
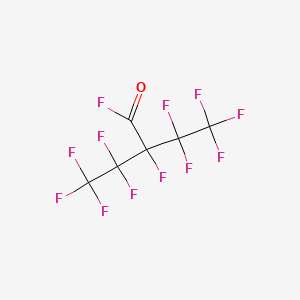
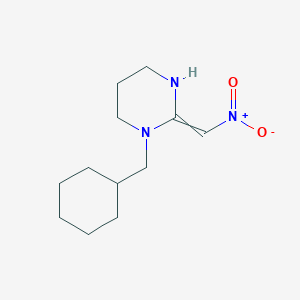
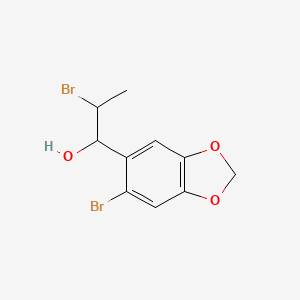
![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)
![Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate](/img/structure/B14587092.png)
